2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride
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Overview
Description
2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride is a chemical compound belonging to the phenethylamine class It is structurally characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a series of reactions, including condensation and reduction, to form 3,4-dimethoxyphenylpropionic acid.
Amidation: The acid is then converted to 3,4-dimethoxyphenylpropionamide.
Reduction: The amide is reduced to yield 2-(3,4-dimethoxyphenyl)ethanamine.
Final Step: The ethanamine is then methylated and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanamine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role as a monoamine oxidase inhibitor.
Industry: It is used as a catalyst in various chemical reactions, including cyclocondensation reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the methyl group on the phenyl ring.
Mescaline: Contains an additional methoxy group at the 5-position of the phenyl ring.
3-Methoxytyramine: Similar structure but with only one methoxy group.
Uniqueness
2-(3,4-Dimethoxy-2-methylphenyl)ethanamine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3,4-dimethoxy-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3;/h4-5H,6-7,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXCHBXOEAIXJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639471 |
Source
|
Record name | 2-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-53-4 |
Source
|
Record name | NSC400853 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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